molecular formula C10H13BrN2O2 B1628282 2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide CAS No. 215649-75-5

2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide

Cat. No.: B1628282
CAS No.: 215649-75-5
M. Wt: 273.13 g/mol
InChI Key: ZWCIVPODIGUKLF-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide is an organic compound with a complex structure that includes both an amine and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide typically involves the reaction of 3-bromoaniline with ethylene oxide, followed by acylation with acetic anhydride. The reaction conditions often require a catalyst, such as a base, to facilitate the reaction. The process can be summarized as follows:

    Reaction of 3-bromoaniline with ethylene oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, forming the hydroxyethylamino intermediate.

    Acylation with acetic anhydride: The intermediate is then acylated with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-(2-oxoethylamino)-N-(3-bromophenyl)acetamide.

    Reduction: Formation of 2-(2-hydroxyethylamino)-N-phenylacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with target proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethylamino)-N-phenylacetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(2-Hydroxyethylamino)-N-(4-bromophenyl)acetamide: Similar structure but with the bromine atom in a different position, which can influence its chemical properties and interactions.

Uniqueness

2-(2-Hydroxyethylamino)-N-(3-bromophenyl)acetamide is unique due to the presence of the bromine atom in the meta position, which can significantly impact its reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-hydroxyethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c11-8-2-1-3-9(6-8)13-10(15)7-12-4-5-14/h1-3,6,12,14H,4-5,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCIVPODIGUKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572417
Record name N-(3-Bromophenyl)-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215649-75-5
Record name N-(3-Bromophenyl)-N~2~-(2-hydroxyethyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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